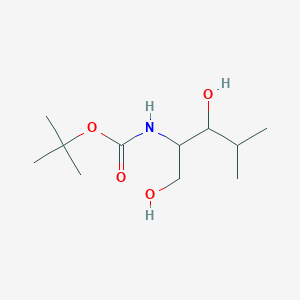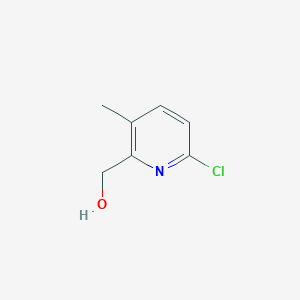
2-Pyridinemethanol, 6-chloro-3-methyl-
Descripción general
Descripción
“2-Pyridinemethanol, 6-chloro-3-methyl-” is a chemical compound with the molecular formula C7H8ClNO . It is also known as “(6-Chloro-3-Methylpyridin-2-yl)Methanol” and has a molecular weight of 157.59752 .
Molecular Structure Analysis
The molecular structure of “2-Pyridinemethanol, 6-chloro-3-methyl-” consists of a pyridine ring with a methyl group at the 3rd position, a hydroxyl group at the 2nd position, and a chlorine atom at the 6th position .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Processes: "2-Pyridinemethanol, 6-chloro-3-methyl-" serves as an intermediate in the synthesis of drugs, particularly for cardiovascular diseases. Its preparation involves oxidation, rearrangement, acylation, and hydrolysis of 2-methylpyridine (L. Hui, 2009).
- Volumetric Properties: The volumetric properties of aqueous solutions of 2-pyridinemethanol derivatives, including 6-chloro-3-methyl, were studied, revealing significant deviations in thermal expansion coefficients from ideality, indicating strong intermolecular interactions (I. Kul et al., 2013).
Biological and Pharmacological Applications
- Herbicidal Activity: Different chlorine-substituted pyridine derivatives, including 6-chloro analogs, have varying herbicidal properties. The 6-chloro variant was found to be inactive, demonstrating the importance of substitution patterns on biological activity (T. A. Andrea et al., 1990).
- Antimicrobial Activity: N-substituted derivatives of 6-methyl-2-pyridinemethanol, a similar compound, exhibited moderate antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (P. V. G. Reddy et al., 2003).
Industrial and Synthetic Chemistry
- Catalysis and Chemical Reactions: Studies have explored the oxidation processes of 2-pyridinemethanol derivatives, including their kinetic aspects and reaction mechanisms, which are crucial for understanding their behavior in various industrial and synthetic chemistry applications (E. Kita & G. Uścińska, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
(6-chloro-3-methylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-3-7(8)9-6(5)4-10/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRPJLDCPOLWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



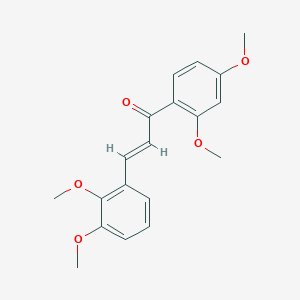
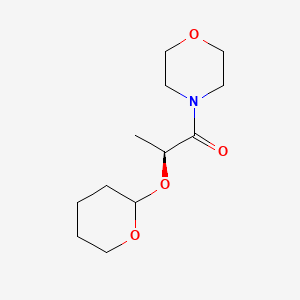

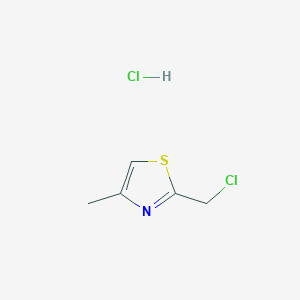
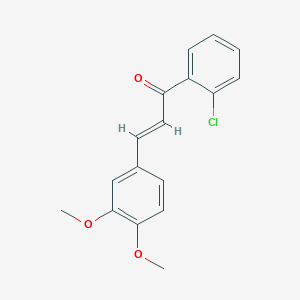
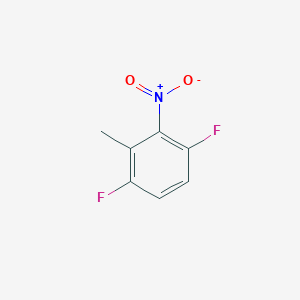
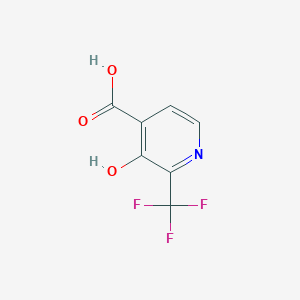
![2-Azaspiro[3.3]heptan-5-ol](/img/structure/B3099231.png)
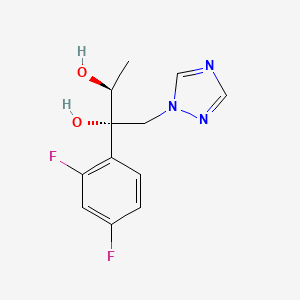
![tert-butyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B3099248.png)
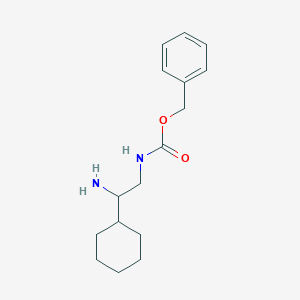
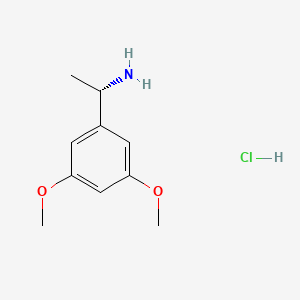
![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B3099259.png)
